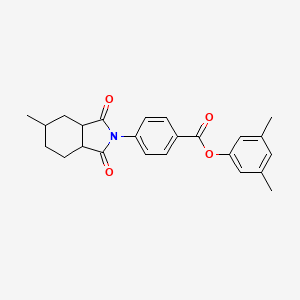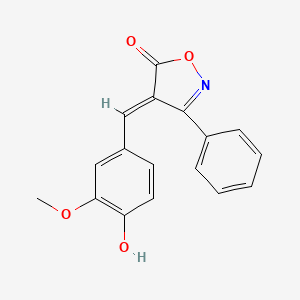![molecular formula C8H16N2O2S B15029112 N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide](/img/structure/B15029112.png)
N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide is a chemical compound with the molecular formula C8H16N2O2S2 It is known for its unique structure, which includes both acetamido and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:
Reactants: 2-aminoethanethiol and acetic anhydride
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography
化学反応の分析
Types of Reactions
N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form primary amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Primary amines
Substitution: Various substituted acetamides
科学的研究の応用
N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the acetamido group can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
- N-{2-[(2-Acetamidoethyl)disulfanyl]ethyl}acetamide
- N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide
Comparison
This compound is unique due to its specific combination of acetamido and sulfanyl groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the sulfanyl group allows for specific interactions with sulfur-containing biomolecules, which may not be possible with other compounds.
特性
分子式 |
C8H16N2O2S |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
N-[2-(2-acetamidoethylsulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O2S/c1-7(11)9-3-5-13-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChIキー |
MTKKSVZRQYFVME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCSCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15029035.png)
![1-[(2,4-dimethylphenyl)amino]-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B15029040.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15029041.png)
![(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B15029044.png)
![methyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15029048.png)

![methyl {4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B15029069.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate](/img/structure/B15029074.png)
![ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-2-phenylacetate](/img/structure/B15029077.png)
![Ethyl 4-({[2-(2,4,6-trifluorophenyl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B15029092.png)

![(2Z)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]-2-phenylethanamide](/img/structure/B15029103.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15029108.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide](/img/structure/B15029109.png)
